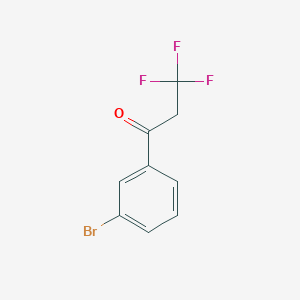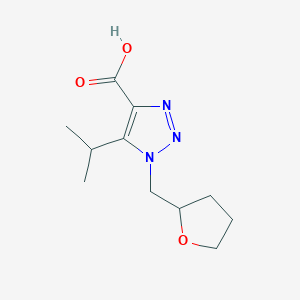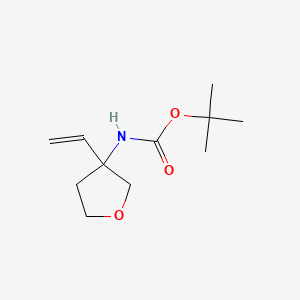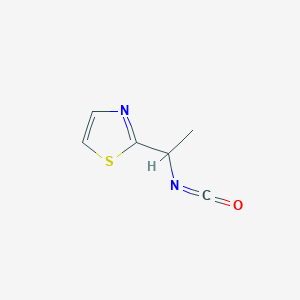
2-(1-Isocyanatoethyl)-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Isocyanatoethyl)-1,3-thiazole is an organic compound that belongs to the class of isocyanates and thiazoles It is characterized by the presence of an isocyanate group (-N=C=O) attached to an ethyl group, which is further connected to a thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Isocyanatoethyl)-1,3-thiazole typically involves the reaction of 2-(1-aminoethyl)-1,3-thiazole with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a highly toxic reagent. The general reaction scheme is as follows:
[ \text{2-(1-aminoethyl)-1,3-thiazole} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of safer phosgene substitutes such as diphosgene or triphosgene. These reagents are easier to handle and provide a more controlled release of phosgene during the reaction. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the product is purified by distillation or recrystallization.
化学反应分析
Types of Reactions
2-(1-Isocyanatoethyl)-1,3-thiazole undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Substitution Reactions: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 4- and 5-positions.
Polymerization: The isocyanate group can participate in polymerization reactions to form polyurethanes.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Thiols: React with the isocyanate group to form thiocarbamates.
Electrophiles: React with the thiazole ring in substitution reactions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
科学研究应用
2-(1-Isocyanatoethyl)-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and coatings, where its isocyanate group can react with various nucleophiles to form durable materials.
作用机制
The mechanism of action of 2-(1-Isocyanatoethyl)-1,3-thiazole primarily involves the reactivity of its isocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzyme activity or the modification of protein function. The thiazole ring may also interact with biological targets, contributing to the compound’s overall bioactivity.
相似化合物的比较
Similar Compounds
2-(1-Isocyanatoethyl)naphthalene: Similar in structure but with a naphthalene ring instead of a thiazole ring.
1-Isocyanatoethylbenzene: Contains a benzene ring instead of a thiazole ring.
2-Isocyanatoethyl methacrylate: Contains a methacrylate group instead of a thiazole ring.
Uniqueness
2-(1-Isocyanatoethyl)-1,3-thiazole is unique due to the presence of both an isocyanate group and a thiazole ring. This combination imparts distinct reactivity and bioactivity, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C6H6N2OS |
|---|---|
分子量 |
154.19 g/mol |
IUPAC 名称 |
2-(1-isocyanatoethyl)-1,3-thiazole |
InChI |
InChI=1S/C6H6N2OS/c1-5(8-4-9)6-7-2-3-10-6/h2-3,5H,1H3 |
InChI 键 |
NXSSCXBTINNPIZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=NC=CS1)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



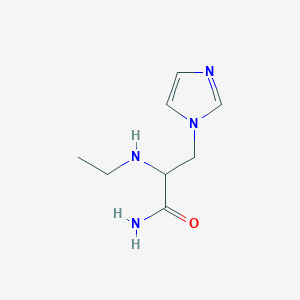
 ketone](/img/structure/B13618087.png)
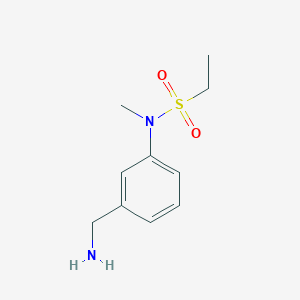
![[(4-Chlorophenyl)methyl][2-(dimethylamino)ethyl]aminedihydrochloride](/img/structure/B13618098.png)
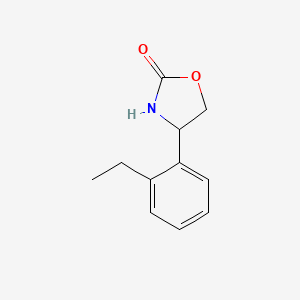
![N-{4-[(cyanosulfanyl)methyl]-1,3-thiazol-2-yl}-N-methylacetamide](/img/structure/B13618102.png)

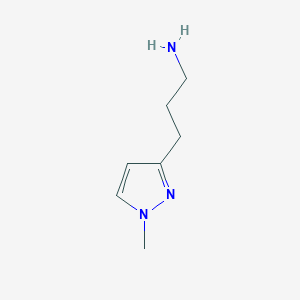
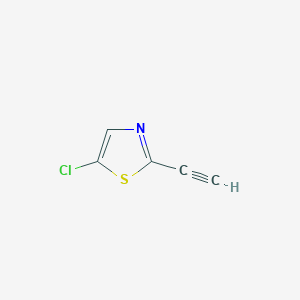
![Potassium 4-[(morpholin-4-yl)methyl]-1,3-thiazole-2-carboxylate](/img/structure/B13618123.png)
